molecular formula C13H15NO3 B3004869 N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1050556-59-6

N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B3004869
CAS No.: 1050556-59-6
M. Wt: 233.267
InChI Key: UKZSMXQVVOTPEC-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a cyclopropylmethyl group via a carboxamide bond. The cyclopropyl moiety introduces steric strain and hydrophobic character, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(14-7-9-5-6-9)12-8-16-10-3-1-2-4-11(10)17-12/h1-4,9,12H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZSMXQVVOTPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H15_{15}NO3_{3}
  • Molecular Weight : 245.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that this compound may influence:

  • Cell Proliferation : It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and differentiation .
  • Differentiation Induction : In studies involving acute myeloid leukemia (AML) cells, the compound was found to upregulate differentiation markers such as CD11b and decrease cell viability .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the cyclopropylmethyl group and the dioxine moiety affect biological activity. For instance:

  • Cyclopropyl Group Variations : Altering the size or substituents on the cyclopropyl ring can enhance or diminish activity against specific targets.
  • Dioxine Modifications : Changes in the dioxine structure have been correlated with changes in lipophilicity and metabolic stability, which are crucial for in vivo efficacy .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
HL-60 (AML)0.95Induces differentiation and apoptosis
MCF-7 (Breast)1.20Inhibits proliferation via cell cycle arrest
A549 (Lung)0.75Promotes apoptosis through caspase activation

In Vivo Studies

Preliminary in vivo studies using murine models have indicated that the compound can effectively reduce tumor growth. A notable study involved administering varying doses of the compound to mice bearing tumors derived from HL-60 cells:

  • Dosage : 10 mg/kg and 20 mg/kg administered intraperitoneally.
  • Results : Significant tumor size reduction was observed at both dosages compared to control groups.

Case Studies

One case study focused on the use of this compound in combination therapy for AML. The study reported enhanced efficacy when combined with standard chemotherapeutic agents, suggesting a potential role as an adjunct therapy in clinical settings .

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

The benzodioxane carboxamide scaffold is highly versatile, with modifications primarily occurring at the N-position. Below is a comparative analysis of key analogs:

Compound Name (Substituent) Molecular Weight (g/mol) Key Features Purity/Stability (if available) Potential Biological Implications
N-(cyclopropylmethyl) (Target) ~245.28* Compact, hydrophobic cyclopropane ring; moderate steric bulk N/A Enhanced membrane permeability
N-Methyl (21398-80-1) ~193.20 Simple alkyl group; low steric hindrance 98% High stability, potential for broad activity
N-(3-Morpholinopropyl) () ~521.04† Polar morpholine ring; increased solubility Supplier-listed Targets amine-binding enzymes or receptors
N-(Benzofuran-2-yl-hydroxypropyl) (2034441-17-1) ~383.40‡ Aromatic benzofuran; hydrogen-bonding capability N/A Possible CNS activity due to planar structure
N-(Pyridinyl-pyrazolyl-ethyl) (1797259-86-9) 390.40 Heterocyclic pyridine/pyrazole; π-π stacking potential N/A Kinase inhibition or receptor antagonism
N-(Cyclopropyl-triazolyl-ethyl) () ~412.40‡ Dual cyclopropane-triazole motif; rigid geometry N/A Antimicrobial or anti-inflammatory activity

*Estimated based on molecular formula C₁₄H₁₅NO₃. †Includes hydrochloride salt. ‡Estimated from molecular formula.

Physicochemical Properties

  • Hydrophobicity: The cyclopropylmethyl group in the target compound is more hydrophobic than the methyl group in 21398-80-1 but less polar than morpholinopropyl or pyridinyl substituents. This may improve blood-brain barrier penetration compared to polar analogs .

Key Research Findings

  • Purity Trends : N-Methyl and simpler derivatives (e.g., 21398-80-1) are available in high purity (≥95%), indicating robust synthetic protocols. Cyclopropane-containing analogs (e.g., 1797259-86-9) lack purity data, suggesting synthetic challenges .
  • Structural-Activity Relationships (SAR): Polar substituents (e.g., morpholinopropyl) improve water solubility but may reduce CNS penetration . Aromatic groups (e.g., benzofuran) enhance planar stacking but increase metabolic susceptibility .

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